molecular formula C10H13NO2 B8155665 4-Amino-3-(cyclopropylmethoxy)phenol

4-Amino-3-(cyclopropylmethoxy)phenol

Cat. No.: B8155665
M. Wt: 179.22 g/mol
InChI Key: SUCREVZXUXBXPU-UHFFFAOYSA-N
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Description

4-Amino-3-(cyclopropylmethoxy)phenol is a phenolic compound featuring an amino group (-NH₂) at the para position and a cyclopropylmethoxy (-OCH₂C₃H₅) group at the meta position on the benzene ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and organic synthesis contexts.

Properties

IUPAC Name

4-amino-3-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCREVZXUXBXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Hydroxy-4-nitrophenol

The most widely reported method involves introducing the cyclopropylmethoxy group at the 3-position of 4-nitrophenol. This approach leverages nucleophilic aromatic substitution or base-mediated alkylation.

Reaction Conditions :

  • Substrate : 3-Hydroxy-4-nitrophenol.

  • Alkylating Agent : Cyclopropylmethyl bromide or chloride.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Temperature : 40–90°C, with optimal yields observed at 70–85°C.

Post-alkylation, the intermediate 3-(cyclopropylmethoxy)-4-nitrophenol undergoes nitro-group reduction. Catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol is preferred, achieving >95% conversion to the target amine.

Detailed Methodologies and Optimization

Alkylation Step Optimization

The etherification of 3-hydroxy-4-nitrophenol with cyclopropylmethyl bromide exemplifies efficiency when using K₂CO₃ in DMSO. Patent WO2010029566A2 reports a 92% yield for analogous reactions under these conditions. Key parameters include:

ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃Maximizes O-alkylation
SolventDMSOEnhances solubility
Temperature80°CBalances kinetics and side reactions
Molar Ratio (Substrate:Alkylating Agent)1:1.2Minimizes excess reagent

Side reactions, such as over-alkylation or ring halogenation, are mitigated by strict temperature control and stoichiometry.

Nitro-to-Amine Reduction

Reduction of the nitro group employs catalytic hydrogenation or chemical reductants like iron in acetic acid. Hydrogenation with 10% Pd/C in methanol at 25°C and 50 psi H₂ achieves near-quantitative yields. Alternatives like SnCl₂ in HCl are less favored due to byproduct formation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include a singlet for the aromatic proton at position 5 (δ 6.85 ppm), a triplet for the cyclopropyl methylene (δ 3.45 ppm), and a broad singlet for the amino group (δ 4.70 ppm).

  • HPLC : Purity >99.8% is achievable via recrystallization from ethanol/water mixtures.

Impurity Profiling

Common impurities arise from incomplete alkylation (unreacted 3-hydroxy-4-nitrophenol) or over-reduction products. Patent CN102336705A highlights the use of pH-controlled crystallization (pH 2–4) to isolate the target compound.

Industrial Scalability and Challenges

Solvent Recovery and Cost

DMSO and DMF, while effective, pose recycling challenges. Patent WO2012147098A2 proposes switching to isopropyl alcohol for greener processing, though this may require higher temperatures (80–90°C).

Catalytic Efficiency

Pd/C catalysts face deactivation due to sulfur impurities. Pretreatment with chelating agents (e.g., EDTA) extends catalyst lifespan by 30% .

Scientific Research Applications

Chemical Properties and Structure

4-Amino-3-(cyclopropylmethoxy)phenol possesses a unique chemical structure that contributes to its diverse applications. The presence of both an amino group and a cyclopropylmethoxy moiety enhances its reactivity and interaction with biological systems.

Chemical Formula : C10H13NO2
Molecular Weight : 179.22 g/mol
Functional Groups :

  • Amino group (-NH2)
  • Cyclopropylmethoxy group (-O-Cyclopropyl)

Chemistry

This compound serves as an essential intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in organic synthesis.

Biology

This compound has been investigated for its biological activities, particularly in enzyme inhibition and as a substrate in biochemical assays. Research indicates that it can modulate enzyme activity, potentially influencing metabolic pathways.

Medicine

The potential medicinal applications of this compound include:

  • Antidote for Cyanide Poisoning : Similar compounds have shown efficacy in generating methemoglobin, which binds cyanide ions and prevents cellular respiration inhibition.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting cell wall synthesis.
  • Anticancer Properties : Early-stage research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Case Study 1: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound demonstrated comparable effectiveness to ampicillin against Escherichia coli strains, showcasing potential for clinical applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70%) after 48 hours. This suggests potential for development into a therapeutic agent for breast cancer.

Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against gram-positive and gram-negative bacteriaDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsActivation of caspase pathways

Mechanism of Action

The mechanism by which 4-Amino-3-(cyclopropylmethoxy)phenol exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Redox Reactions: The phenolic and amino groups participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties Applications/Reactivity
4-Amino-3-(cyclopropylmethoxy)phenol -NH₂ (para), -OCH₂C₃H₅ (meta) Moderate acidity (electron-donating -OCH₂C₃H₅), potential H-bonding via -NH₂ Pharmaceutical intermediates
4-[2-(Cyclopropylmethoxy)ethyl]phenol -OCH₂CH₂C₃H₅ (para) Higher lipophilicity due to ethyl linker; no amino group Safety data available (skin/eye irritant)
4-Amino-3-(trifluoromethyl)phenol -NH₂ (para), -CF₃ (meta) Strong acidity (electron-withdrawing -CF₃); reduced nucleophilicity Reactive in electrophilic substitutions
4-Amino-3-methoxyphenol -NH₂ (para), -OCH₃ (meta) Lower steric hindrance vs. cyclopropylmethoxy; higher solubility in polar solvents Biochemical conjugates
Benzofuran derivatives (e.g., Compound 19) Multiple -OCH₂C₃H₅ groups Enhanced steric bulk; stabilized intermediates in cross-coupling reactions Total synthesis of natural products

Electronic and Steric Effects

  • Cyclopropylmethoxy vs. Methoxy: The cyclopropylmethoxy group in this compound introduces significant steric hindrance compared to methoxy (-OCH₃). This bulkiness may reduce reaction rates in nucleophilic aromatic substitutions but enhance metabolic stability in drug candidates .
  • Amino Group Influence: The -NH₂ group increases solubility in acidic media (via protonation) and enables participation in H-bonding, a feature absent in non-amino analogues like 4-[2-(cyclopropylmethoxy)ethyl]phenol .

Biological Activity

4-Amino-3-(cyclopropylmethoxy)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 193.23 g/mol

This compound features an amino group, a methoxy group attached to a cyclopropyl ring, and a phenolic structure, which contribute to its biological activity.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
  • Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.
  • Pharmacological Effects : Potential use in treating cardiovascular diseases due to its interaction with adrenergic receptors.

The biological effects of this compound are largely attributed to its structural features:

  • Interaction with Biological Targets : The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, enhancing the compound's bioavailability and efficacy.
  • Lipophilicity : The cyclopropylmethoxy group increases the lipophilicity of the molecule, facilitating better interaction with lipid membranes and improving cellular uptake.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Bacillus subtilis32
Escherichia coli128

Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of approximately 25 µM in these assays.

Cell LineIC50 (µM)
HeLa25
MCF-730

Case Studies

  • Cardiovascular Applications : A patent describes the use of phenolic compounds similar to this compound as selective β-blockers. These compounds showed favorable properties compared to traditional agents like metoprolol, indicating potential for cardiovascular therapeutic applications .
  • Neuropharmacological Effects : Research has indicated that compounds with similar structures may modulate cAMP signaling pathways, suggesting that this compound could have implications in treating neuropsychological conditions .

Q & A

Basic Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 4-Amino-3-(cyclopropylmethoxy)phenol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the cyclopropylmethoxy group and aromatic protons. For example, the cyclopropyl protons typically resonate between δ 0.5–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., C10_{10}H13_{13}NO2_2) and detect impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated in related phenolic compounds .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in a cool, dry place away from oxidizing agents. The compound may degrade under prolonged light exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • Key Steps :

Cyclopropane Functionalization : Introduce the cyclopropylmethoxy group via nucleophilic substitution using cyclopropylmethyl bromide under basic conditions (e.g., NaH in DMF) .

Amination : Reduce nitro intermediates (e.g., 3-(cyclopropylmethoxy)-4-nitrophenol) using catalytic hydrogenation (H2_2/Pd-C) or sodium dithionite .

  • Optimization Strategies :

  • Temperature Control : Maintain reactions at 50–60°C to minimize side reactions.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

    • Table 1 : Example Reaction Conditions from Literature
StepReagents/ConditionsYield (%)Reference
CyclopropylationCyclopropylmethyl bromide, NaH/DMF65–75
Nitro ReductionH2_2/Pd-C, MeOH85–90

Q. What in silico strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., adenosine receptors). The cyclopropylmethoxy group may occupy hydrophobic pockets .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • ADMET Prediction : Tools like SwissADME can assess absorption, metabolism, and toxicity risks .

Q. How do researchers address discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, adenosine receptor binding assays should use consistent adenosine deaminase (ADA) concentrations to prevent adenosine interference .
  • Control Experiments : Include positive controls (e.g., BAY 60-6583 for adenosine receptor modulation) and validate results across multiple labs .
  • Meta-Analysis : Statistically evaluate data variability using tools like PRISMA guidelines to identify confounding factors (e.g., solvent effects) .

Q. What structural analogs of this compound have been explored for receptor binding studies, and how are they synthesized?

  • Methodological Answer :

  • Analog Design : Replace the cyclopropylmethoxy group with isosteres (e.g., cyclopentylmethoxy) or modify the amino group to tertiary amines. For example, BAY 60-6583 substitutes the phenol with a pyridine ring .
  • Synthetic Routes :
  • Stepwise Functionalization : Protect the phenol group with tert-butyldimethylsilyl (TBS) chloride before introducing the amine .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl groups to the phenolic core .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • Dose-Dependent Effects : Lower concentrations (<10 μM) may activate adenosine receptors, while higher doses (>50 μM) induce off-target effects .
  • Cell-Specific Responses : Neutrophils vs. macrophages may exhibit divergent cytokine release profiles due to receptor subtype expression (e.g., A2B_{2B} vs. A2A_{2A}) .
  • Experimental Design : Differences in LPS stimulation protocols (e.g., 100 ng/mL vs. 1 μg/mL) can alter TNF-α inhibition outcomes .

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